2-Hydrazinylquinolin-8-ol is a derivative of quinoline, which is known for its complexing properties and potential applications in various fields, including analytical chemistry, electrochemistry, and medicinal chemistry. The compound and its derivatives have been studied for their ability to form stable complexes with metal ions, their electrochemical properties, and their biological activities against various cancer cell lines and trypanosomatid parasites. This comprehensive analysis will delve into the mechanism of action and applications of 2-hydrazinylquinolin-8-ol and its derivatives, drawing on the findings from multiple research studies.
2-Hydrazinoquinoline has been utilized as a reactive matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) to detect gaseous carbonyl compounds. Its sensitivity to aldehydes and ketones at ppm levels has been demonstrated, although it could not detect carboxylic acids and esters. The use of 2-hydrazinoquinoline in an acidic solution, such as trifluoroacetic acid, is essential for its function as a reactive matrix for MALDI-MS3.
In the search for potent antitumor agents, novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives have been synthesized and evaluated. These compounds have shown moderate to excellent cytotoxicity against various cancer cell lines, with some derivatives being significantly more active than reference drugs. The most promising compound emerged as a lead for further structural modifications, indicating the potential of 2-hydrazinylquinolin-8-ol derivatives in cancer therapy4.
The 2-arylquinazoline scaffold has been optimized for selective and potent antitrypanosomal activity through chemical functionalization. By introducing hydrazinyl and 5-nitrofuryl-hydrazinyl pharmacophores at the 4-position, the antitrypanosomatid activity was significantly enhanced. This was attributed to the induction of additional mechanisms such as NO or ROS production, beyond the antifolate response. The 5-nitrofuryl-hydrazinyl moiety, in particular, generated the most potent compounds, with one candidate showing promising results against L. infantum and T. cruzi, as well as good selectivity and non-mutagenic effects5.
The compound can be sourced from various chemical suppliers and databases, including PubChem, where it is cataloged under the identifier 15011-37-7. It falls under the broader category of quinoline derivatives, which are known for their structural versatility and functional properties.
The synthesis of 2-Hydrazinylquinolin-8-ol can be achieved through several methods, with one common approach involving the reaction of 8-hydroxyquinoline with hydrazine hydrate. This reaction typically requires specific conditions to facilitate the formation of the desired product.
This method has been documented in various studies, indicating its effectiveness in producing high-purity compounds suitable for research purposes .
The molecular structure of 2-Hydrazinylquinolin-8-ol features a quinoline core with a hydrazinyl substituent at the second position and a hydroxyl group at the eighth position.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure:
2-Hydrazinylquinolin-8-ol participates in various chemical reactions due to its reactive functional groups.
The specific conditions (e.g., temperature, solvent) can significantly influence the outcomes of these reactions, affecting yield and product distribution .
The mechanism of action for 2-Hydrazinylquinolin-8-ol primarily involves its interaction with biological targets such as enzymes and metal ions.
This dual mechanism highlights its potential as a biochemical tool for studying metalloproteins and other metal-dependent biological processes .
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
2-Hydrazinylquinolin-8-ol has several scientific applications across different fields:
2-Hydrazinylquinolin-8-ol is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₉N₃O. Its IUPAC name, 2-hydrazinylquinolin-8-ol, systematically describes the core quinoline scaffold substituted with a hydrazinyl group (-NHNH₂) at position C2 and a hydroxyl group (-OH) at position C8. This bifunctionalization creates a planar, bidentate ligand capable of metal coordination through the phenolic oxygen and hydrazinyl nitrogen atoms. The molecule’s tautomeric equilibria allow it to exist as zwitterionic forms under physiological conditions, enhancing its reactivity. Its structure is cataloged in PubChem (CID 266491) [1]. Key molecular characteristics are summarized below:
Table 1: Fundamental Chemical Properties of 2-Hydrazinylquinolin-8-ol
Property | Value/Description |
---|---|
Molecular Formula | C₉H₉N₃O |
IUPAC Name | 2-Hydrazinylquinolin-8-ol |
CAS Registry Number | 266491 (PubChem CID) |
Core Scaffold | Quinoline |
Key Functional Groups | Hydrazinyl (C2), Hydroxyl (C8) |
Chelation Sites | O (phenolic), N (hydrazinyl) |
The therapeutic exploration of quinoline derivatives dates to the late 19th century, with Hugo Weidel’s 1880 synthesis of 8-hydroxyquinoline (8-HQ) [7]. Early applications leveraged 8-HQ’s antiseptic and metal-chelating properties, leading to clinical agents like clioquinol (5-chloro-7-iodo-8-HQ) for amoebiasis and nitroxoline (5-nitro-8-HQ) for urinary tract infections [2] [6]. The incorporation of hydrazine moieties into quinolines emerged in the mid-20th century as a strategy to enhance bioactivity. Hydrazine’s nucleophilicity and redox activity enabled novel synthetic pathways, facilitating derivatives like 2-hydrazinylquinolin-8-ol. These compounds were initially investigated for antitubercular and antifungal applications but gained prominence for their metal-chelating versatility and multitargeted bioactivity. Contemporary drug design exploits this scaffold to address drug resistance and improve selectivity in antimicrobial and anticancer contexts [4] [8].
2-Hydrazinylquinolin-8-ol belongs to a broader class of bioactive quinoline derivatives, differing structurally and functionally from its parent 8-HQ and the lactam-based 4-hydroxy-2-quinolone analogues:
8-Hydroxyquinoline (8-HQ): The foundational scaffold (e.g., oxine) exhibits moderate water solubility (~0.1–0.5 g/L) and acts as a bidentate O,N-chelator for transition metals (Cu²⁺, Zn²⁺, Fe³⁺). Its bioactivity arises primarily from metal complexation, disrupting microbial metalloenzymes or generating cytotoxic reactive oxygen species (ROS) [3] [6]. However, unmodified 8-HQ derivatives face limitations like systemic toxicity (e.g., clioquinol’s link to subacute myelo-optic neuropathy) and insufficient target specificity [2] [7].
4-Hydroxy-2-quinolone: This scaffold features a cyclic amide (lactam) instead of a phenol, reducing metal affinity but enhancing hydrogen-bonding capacity. It is prevalent in anticoagulants (e.g., warfarin analogues) but shows weaker antimicrobial activity due to diminished chelation potential [6].
2-Hydrazinylquinolin-8-ol: The C2 hydrazine group introduces additional metal coordination sites (N from -NHNH₂) and hydrogen-bonding donors. This modification enhances lipophilicity and membrane permeability relative to 8-HQ, while enabling covalent interactions with biological targets like pyridoxal-dependent enzymes. Its solubility profile remains pH-dependent but improves in acidic media due to protonation [1] [4] [9].
Table 2: Structural and Functional Comparison of Key Quinoline Analogues
Parameter | 8-Hydroxyquinoline | 4-Hydroxy-2-quinolone | 2-Hydrazinylquinolin-8-ol |
---|---|---|---|
Molecular Weight | 145.16 g/mol | 161.16 g/mol | 175.18 g/mol |
Solubility (Water) | Low (organic solvent-soluble) | Moderate | pH-dependent; higher in acid |
Key Functional Groups | C8-OH | C4-OH, C2-lactam | C8-OH, C2-NHNH₂ |
Metal Chelation Sites | O (phenolic), N (pyridine) | Weak chelation | O (phenolic), N (hydrazine) |
Primary Bioactivity | Antimicrobial, chelation-based | Anticoagulant | Multitargeted (antimicrobial, anticancer) |
Limitations | Toxicity, low specificity | Limited antimicrobial potency | Emerging research; stability under study |
The hydrazinyl (-NHNH₂) moiety in 2-hydrazinylquinolin-8-ol is pivotal for enhancing pharmacological potential through three key mechanisms:
Metal Chelation Enhancement: Unlike 8-HQ, which binds metals via O (phenolic) and N (quinoline), the hydrazinyl group adds a third coordination site. This enables formation of mixed-valence complexes or bridged multinuclear structures with Cu²⁺, Fe³⁺, or Zn²⁺. Such complexes exhibit superior stability constants (log β) and can disrupt metal homeostasis in pathogens or cancer cells more effectively than parent 8-HQ chelators [4] [6]. For example, copper complexes of hydrazinyl derivatives generate ROS via Fenton-like reactions, inducing oxidative stress in malignant cells [2] [8].
Molecular Hybridization Vector: The nucleophilic terminal nitrogen of the hydrazinyl group facilitates covalent linkage to pharmacophores via condensation or nucleophilic substitution. This enables the synthesis of molecular hybrids such as:
Table 3: Synthetic Modifications and Functional Impacts of the Hydrazinyl Group
Modification | Synthetic Route | Functional Impact |
---|---|---|
Hydrazone Formation | Condensation with aldehydes | Enhances anticancer activity via ROS generation |
Triazole Conjugation | Click chemistry with azides | Improves antimicrobial potency and solubility |
Glycoconjugation | Coupling with glycosyl halides | Targets glucose transporters in cancer cells |
Acylation | Reaction with carboxylic acids | Modulates lipophilicity and blood-brain barrier penetration |
Recent studies highlight derivatives like 2-(hydroxymethyl)quinolin-8-ol (CAS 17018-82-5) as intermediates for further hydrazinyl functionalization, underscoring the group’s versatility in drug design [9]. The hydrazinyl group’s redox activity also contributes to antioxidant effects in neurodegenerative models by mitigating oxidative stress [6]. As synthetic methodologies advance, this moiety remains central to developing multitargeted agents against drug-resistant infections, malignancies, and neurodegeneration.
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: